4-(2,6-Dichloro-5-fluoropyridine-3-carbonyl)-3,3-dimethylmorpholine
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Overview
Description
4-(2,6-Dichloro-5-fluoropyridine-3-carbonyl)-3,3-dimethylmorpholine is a complex organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a pyridine ring substituted with chlorine and fluorine atoms, as well as a morpholine ring. It is used as a building block in chemical synthesis and has applications in various fields, including pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,6-Dichloro-5-fluoropyridine-3-carbonyl)-3,3-dimethylmorpholine typically involves multiple steps. One common route starts with the preparation of 2,6-dichloro-5-fluoropyridine-3-carbonyl chloride, which is then reacted with 3,3-dimethylmorpholine under controlled conditions to form the desired compound. The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction routes but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(2,6-Dichloro-5-fluoropyridine-3-carbonyl)-3,3-dimethylmorpholine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms on the pyridine ring can be substituted with other functional groups.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.
Hydrolysis: The carbonyl group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic solutions, such as hydrochloric acid or sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction can lead to different oxidized or reduced forms of the compound.
Scientific Research Applications
4-(2,6-Dichloro-5-fluoropyridine-3-carbonyl)-3,3-dimethylmorpholine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(2,6-Dichloro-5-fluoropyridine-3-carbonyl)-3,3-dimethylmorpholine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2,6-Dichloro-5-fluoropyridine-3-carbonyl chloride
- 2,6-Dichloro-5-fluoro-3-pyridinecarbonitrile
- Trifluoromethylpyridine derivatives
Uniqueness
4-(2,6-Dichloro-5-fluoropyridine-3-carbonyl)-3,3-dimethylmorpholine is unique due to the presence of both the pyridine and morpholine rings, which confer distinct chemical and biological properties
Properties
IUPAC Name |
(2,6-dichloro-5-fluoropyridin-3-yl)-(3,3-dimethylmorpholin-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13Cl2FN2O2/c1-12(2)6-19-4-3-17(12)11(18)7-5-8(15)10(14)16-9(7)13/h5H,3-4,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZJXPPFJVJVROO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COCCN1C(=O)C2=CC(=C(N=C2Cl)Cl)F)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13Cl2FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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